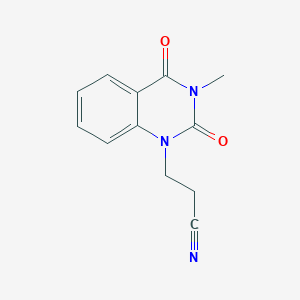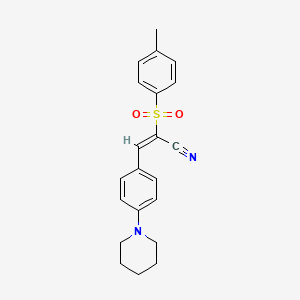
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile, or E-2-MSPP, is a synthetic organic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound, containing both a sulfonyl group and a piperidine group, and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
E-2-MSPP has been studied for its potential applications in the fields of science and medicine. It has been used in research related to the development of drugs that can be used to treat neurological diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential applications in the fields of cancer research and drug delivery.
作用机制
The mechanism of action of E-2-MSPP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the brain and activates them, leading to an increase in the release of certain neurotransmitters. This, in turn, leads to an increase in the activity of certain pathways in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
E-2-MSPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain pathways in the brain, leading to an increase in the release of certain neurotransmitters. In addition, it has been found to reduce inflammation, improve cognitive function, and reduce anxiety.
实验室实验的优点和局限性
The use of E-2-MSPP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for research. Second, it is relatively easy to synthesize, making it a viable option for lab experiments. On the other hand, there are some limitations to using E-2-MSPP in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. In addition, its effects can vary depending on the dosage and the individual’s physiological state.
未来方向
Given the potential applications of E-2-MSPP, there are many potential directions for future research. First, further studies are needed to understand the mechanism of action of E-2-MSPP and its effects on various physiological processes. Second, further studies are needed to understand the potential applications of E-2-MSPP in the treatment of neurological diseases and cancer. Third, further studies are needed to understand the potential applications of E-2-MSPP in drug delivery. Fourth, further studies are needed to understand the potential side effects of E-2-MSPP. Finally, further studies are needed to understand the potential interactions of E-2-MSPP with other drugs and compounds.
合成方法
E-2-MSPP is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base, such as sodium hydroxide, to form 4-methylphenylsulfonyl-4-piperidin-1-ylpropane. This reaction is followed by the reaction of 4-methylphenylsulfonyl-4-piperidin-1-ylpropane with prop-2-enenitrile, in the presence of a base, to form E-2-MSPP.
属性
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

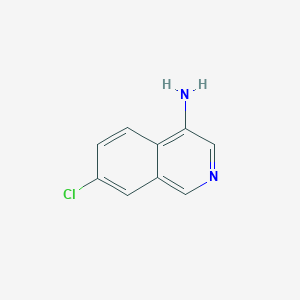
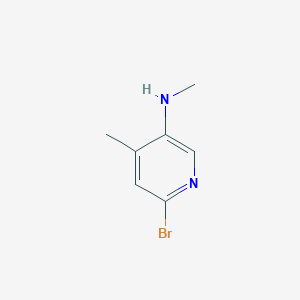
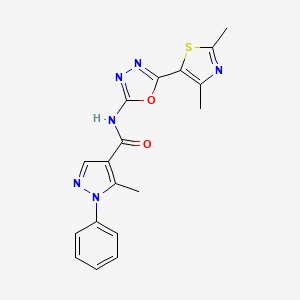
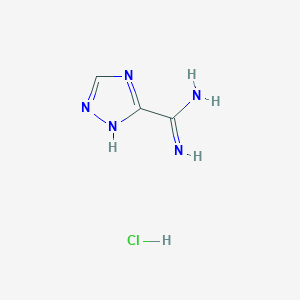
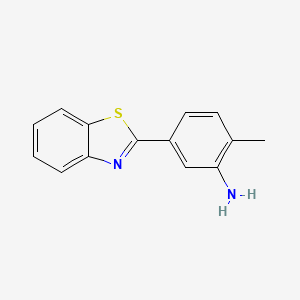
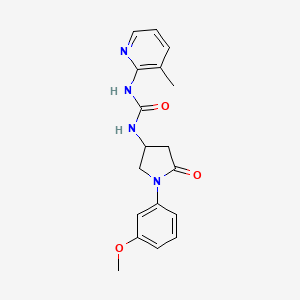

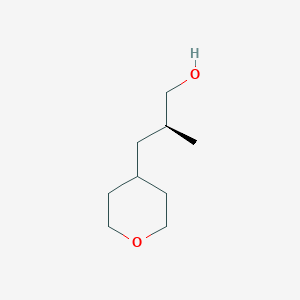
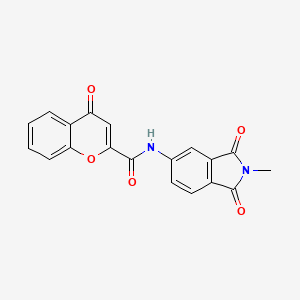
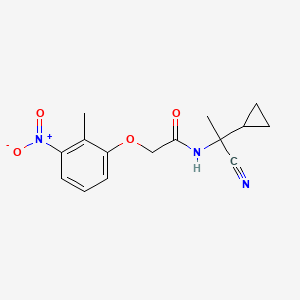


![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
